

Application Notes and Protocols for XL-13m in Protein Interaction Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and identifying novel therapeutic targets. Small molecule inhibitors of PPIs are valuable tools for dissecting complex biological pathways and for developing new drugs. This document provides detailed application notes and protocols for the use of XL-13m, a peptide-based inhibitor, in studying the interactions of the YEATS domain-containing proteins ENL and AF9. These proteins are critical readers of histone acylation and are implicated in the regulation of gene transcription, particularly in the context of acute leukemia.[1][2][3]

XL-13m was designed with an expanded π -system to enhance π -stacking interactions within the lysine-acylation binding pocket of the YEATS domain.[4] It serves as a valuable tool to investigate the functional role of ENL and AF9 in chromatin biology and oncogenesis.

Data Presentation

The following table summarizes the quantitative data for XL-13m and other relevant inhibitors of the ENL/AF9 YEATS domains.



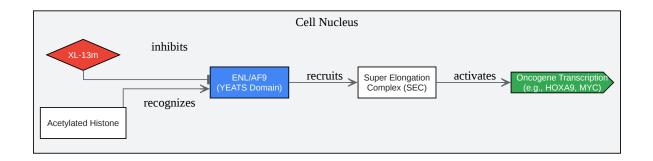
Compoun d	Target(s)	Assay Type	Metric	Value	Selectivit y	Referenc e
XL-13m	ENL	HTRF	IC50	25 nM	~12-fold for ENL over AF9 (in vitro)	[1]
AF9	HTRF	IC ₅₀	311 nM	[1]		
ENL	CETSA	EC50	205 nM	Not selective in cells	[1]	
AF9	CETSA	EC50	76 nM	[1]		
SR-0813	ENL/AF9	HTRF	IC50	25 nM (ENL), 311 nM (AF9)	Not selective in cells	[1]
ENL/AF9	CETSA	EC50	205 nM (ENL), 76 nM (AF9)	[1]		
SGC-	ENL/AF9	-	K_d	129 nM	[4]	
ENL-S10	ENL	-	K_d	2.0 nM	28-fold for ENL over AF9	[4]

Signaling Pathway and Mechanism of Action

ENL and AF9 are chromatin reader proteins that recognize acetylated and crotonylated lysine residues on histones via their YEATS domains.[1] This interaction is crucial for the recruitment of transcriptional machinery, including the super elongation complex (SEC), to the promoters of specific genes.[1][3] In certain cancers, such as MLL-rearranged acute leukemia, the aberrant activity of these proteins contributes to the upregulation of oncogenes like HOXA9, MYB, and MYC.[1][3]



XL-13m acts as a competitive inhibitor, binding to the YEATS domain of ENL and AF9 and thereby preventing their interaction with acetylated histones. This disrupts the recruitment of the transcriptional machinery and leads to the downregulation of target oncogenes.



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Caption: Mechanism of XL-13m inhibition of the ENL/AF9 signaling pathway.

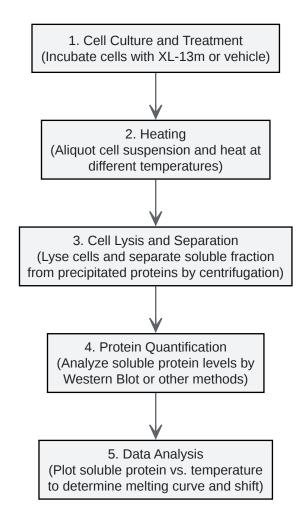
Experimental Protocols

Here are detailed protocols for key experiments to study the interaction of XL-13m with its target proteins.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify the engagement of a small molecule with its target protein in a cellular context. The principle is that ligand binding stabilizes the protein, leading to a higher melting temperature.[5][6]





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Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol:

- Cell Culture and Treatment:
 - Culture cells of interest (e.g., MOLM-13) to the desired density.
 - Treat cells with various concentrations of XL-13m or a vehicle control for a specified time.
- Heating:
 - Harvest and resuspend the cells in a suitable buffer.
 - Aliquot the cell suspension into PCR tubes.

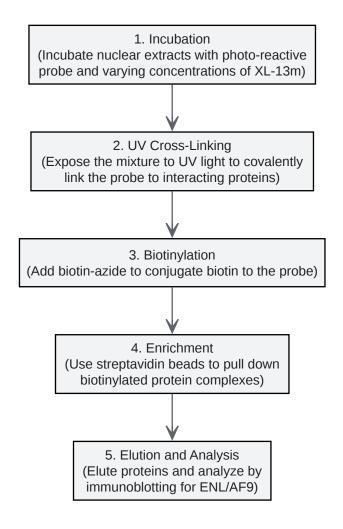


- Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler, followed by cooling.
- Cell Lysis and Separation:
 - Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
 - Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated proteins.
- · Protein Quantification:
 - Carefully collect the supernatant containing the soluble protein fraction.
 - Determine the concentration of the target protein (ENL or AF9) in the soluble fraction using Western blotting and specific antibodies.
- Data Analysis:
 - Quantify the band intensities from the Western blot.
 - Plot the percentage of soluble protein against the temperature for both the XL-13m-treated and vehicle-treated samples.
 - The shift in the melting curve indicates the thermal stabilization of the target protein by XL-13m, confirming target engagement.

In Vitro Photo-Cross-Linking Pull-Down Assay

This assay is used to demonstrate the direct interaction of XL-13m with its target proteins in a competitive manner.[4]





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Caption: Workflow for the in vitro photo-cross-linking pull-down assay.

Protocol:

- Incubation:
 - Prepare nuclear extracts from the cells of interest.
 - Incubate the nuclear extracts with a photo-reactive histone probe (e.g., photo-H3K9cr) in the presence of increasing concentrations of XL-13m or a vehicle control.
- UV Cross-Linking:
 - Expose the samples to UV light to induce cross-linking between the photo-probe and interacting proteins.



- · Biotinylation:
 - Perform a click chemistry reaction to attach a biotin tag to the cross-linked probe.
- Enrichment:
 - Add streptavidin-coated magnetic beads to the samples to capture the biotinylated probeprotein complexes.
 - Wash the beads to remove non-specifically bound proteins.
- Elution and Analysis:
 - Elute the bound proteins from the beads.
 - Analyze the eluates by SDS-PAGE and immunoblotting using antibodies specific for ENL and AF9. A decrease in the amount of pulled-down ENL/AF9 with increasing concentrations of XL-13m indicates competitive binding.

Co-Immunoprecipitation (Co-IP) to Assess Downstream Effects

Co-IP can be used to investigate how XL-13m affects the formation of larger protein complexes downstream of the target engagement. For example, to assess if XL-13m disrupts the interaction of ENL/AF9 with components of the SEC.

Protocol:

- Cell Treatment and Lysis:
 - Treat cells with XL-13m or a vehicle control.
 - Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.
- Immunoprecipitation:
 - Incubate the cell lysates with an antibody against a component of the SEC (e.g., CDK9).



- Add protein A/G beads to pull down the antibody-protein complexes.
- Wash the beads to remove non-specific binders.
- Elution and Western Blotting:
 - Elute the immunoprecipitated proteins from the beads.
 - Analyze the eluates by SDS-PAGE and Western blotting using antibodies against ENL and AF9. A reduced amount of co-immunoprecipitated ENL/AF9 in the XL-13m-treated sample would suggest that the inhibitor disrupts the interaction between ENL/AF9 and the SEC.

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